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Compound of Interest

Methyl 6-aminohexanoate
Compound Name:
hydrochloride

Cat. No.: B145788

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for Methyl 6-
aminohexanoate hydrochloride and its key derivatives: Methyl 6-aminohexanoate (the free
amine), 6-Aminohexanoic acid, and N-acetyl Methyl 6-aminohexanoate. The objective is to
offer a clear, data-driven resource for the identification and characterization of these
compounds, which are pivotal in various research and development applications, including
peptide synthesis and drug delivery.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (*H NMR, 3C NMR, IR, and Mass
Spectrometry) for Methyl 6-aminohexanoate hydrochloride and its derivatives. This allows
for a direct comparison of the spectral features that differentiate these structurally related
molecules.

'H NMR Spectroscopic Data (Chemical Shifts in ppm)
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13C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Infrared (IR) Spectroscopic Data (Key Bands in cm™?)
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Mass Spectrometry Data (m/z)
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Molecular lon [M]* or
Compound Key Fragment lons
[M+H]*

Methyl 6-aminohexanoate )
181.0869 (as free amine + H*) 146 ([M-OCHs]*), 114, 87, 74

hydrochloride
] 145.1103 [M]*, 146.1181 114 ([M-OCHs]*), 87, 74
Methyl 6-aminohexanoate
[M+H]* (McLafferty rearrangement)
_ _ _ 131.0946 [M]*, 132.1024 114 ([M-OH]%), 113 ([M-
6-Aminohexanoic acid
[M+H]* H20]+), 84, 73, 56, 44, 30
N-acetyl Methyl 6- 187.1208 [M]*, 188.1287 156 ([M-OCHs]*), 128, 114,
aminohexanoate [M+H]*+ 86, 74, 43 (JCHsCO]*)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: 5-10 mg of the analyte was dissolved in approximately 0.6 mL of a
deuterated solvent (e.g., DMSO-ds, CDClIs, or D20). The solution was then transferred to a 5
mm NMR tube.

 Instrumentation: *H and 13C NMR spectra were acquired on a Bruker Avance spectrometer
operating at a proton frequency of 400 MHz or higher.

e 1H NMR Acquisition: Proton spectra were recorded with a spectral width of 12-16 ppm, a
relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to
achieve an adequate signal-to-noise ratio. Chemical shifts are reported in parts per million
(ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

e 13C NMR Acquisition: Carbon spectra were acquired using a proton-decoupled pulse
sequence. The spectral width was typically 0-220 ppm with a relaxation delay of 2-5
seconds. A larger number of scans (1024 or more) was often necessary to obtain a good
signal-to-noise ratio.
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Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance
(ATR) technique. A small amount of the solid was placed directly onto the ATR crystal
(typically diamond or germanium). For KBr pellet preparation, approximately 1-2 mg of the
sample was ground with ~100 mg of dry KBr powder and pressed into a thin, transparent
pellet.

 Instrumentation: FTIR spectra were recorded on a PerkinElmer or Bruker FTIR spectrometer.

o Data Acquisition: Spectra were collected over the range of 4000-400 cm~* with a resolution
of 4 cm~1. A background spectrum of the empty ATR crystal or a pure KBr pellet was
recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans
were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

o Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol,
acetonitrile, or water) to a concentration of approximately 1 mg/mL. The solution was then
further diluted to the low pg/mL or ng/mL range for analysis.

¢ Instrumentation: Mass spectra were obtained using a time-of-flight (TOF) or quadrupole
mass spectrometer equipped with an electrospray ionization (ESI) source.

o Data Acquisition: Samples were introduced into the mass spectrometer via direct infusion or
through a liquid chromatography (LC) system. For ESI, the capillary voltage was typically set
between 3 and 4.5 kV. Spectra were acquired in positive ion mode over a mass-to-charge
(m/z) range of 50-500. For fragmentation analysis (MS/MS), the precursor ion of interest was
isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or
nitrogen).

Visualizing the Spectroscopic Workflow

The following diagrams illustrate the general workflow for acquiring and comparing
spectroscopic data, as well as the structural relationships between the analyzed compounds.
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Caption: General workflow for spectroscopic data acquisition and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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